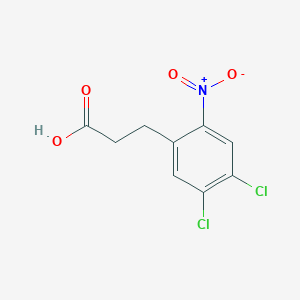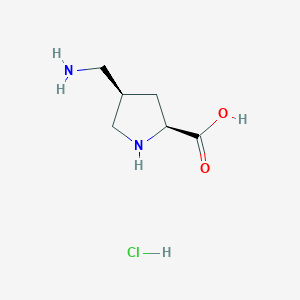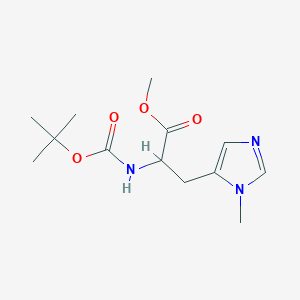
Ethyl 3,5-dichloro-2-iodobenzoate
Descripción general
Descripción
Ethyl 3,5-dichloro-2-iodobenzoate is a halogenated aromatic ester . It has a molecular formula of C9H7Cl2IO2 . This compound contains a total of 21 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring with two chlorine atoms and one iodine atom attached at positions 3, 5, and 2 respectively. An ethyl ester functional group is also attached to the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 344.96 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results for this specific compound.Aplicaciones Científicas De Investigación
Synthesis and Analysis
Ethyl 3,5-dichloro-2-iodobenzoate has been utilized as a reactant in the synthesis of various compounds. For instance, it played a crucial role in the synthesis and IR spectroanalysis of Oxadiazolines compounds. Ethyl 3-iodobenzoate was initially prepared and then reacted with various aldehydes to produce corresponding hydrazones, which were further cyclodehydrated to afford 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines, with their structures confirmed by IR spectroscopy (H. Jun, 2011).
Catalysis and Complex Formation
This compound has been involved in reactions leading to the formation of binuclear neutral complexes. For example, reactions involving Zn(NO3)2·6H2O, 2-iodobenzoic acid, and 4-ethyl- or 3-chloropyridine resulted in the formation of binuclear neutral complexes, whose structures were analyzed by X-ray crystallography, revealing specific noncovalent I⋯I interactions (M. A. Bondarenko & S. A Adonin, 2021).
Drug Formulation and Characterization
In the pharmaceutical field, this compound has been used in the preparation and characterization of drugs. Controlled precipitation of the compound, ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, has been used to produce fine particles of various sizes, morphologies, and degrees of crystallinity. This process resulted in the identification of distinct polymorphic forms of the drug, further characterized by single-crystal X-ray diffraction studies (H. Bosch, S. Škapin & E. Matijević, 2004).
Catalysis in Organic Synthesis
The compound has also been used in catalysis for organic synthesis processes. For instance, iodoarene-mediated one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones was achieved smoothly and efficiently, with iodoarene functioning as a catalyst in the reactions (Y. Kawano & H. Togo, 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Many aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 3,5-dichloro-2-iodobenzoate could potentially interact with various biological targets, depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some aromatic compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 3,5-dichloro-2-iodobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and halogenases. Esterases catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding alcohol and acid. In the case of this compound, esterases facilitate the breakdown of the ester bond, resulting in the release of 3,5-dichloro-2-iodobenzoic acid and ethanol. Halogenases, on the other hand, are involved in the incorporation of halogen atoms into organic compounds. The interaction of this compound with halogenases can lead to the formation of halogenated metabolites, which may have distinct biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the activity of key signaling molecules, such as protein kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations in gene expression can subsequently affect cellular metabolism, including processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and nucleic acids. For example, this compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses. Furthermore, this compound can bind to nucleic acids, such as DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions; however, it can undergo degradation over extended periods, leading to the formation of degradation products with distinct biochemical properties. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are likely due to the cumulative impact of the compound and its degradation products on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of this compound can lead to toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in various tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by esterases and halogenases. Esterases catalyze the hydrolysis of the ester bond in this compound, resulting in the formation of 3,5-dichloro-2-iodobenzoic acid and ethanol. Halogenases, on the other hand, facilitate the incorporation of halogen atoms into organic compounds, leading to the formation of halogenated metabolites. These metabolic pathways can influence the metabolic flux and levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins, which facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can facilitate interactions with DNA and transcription factors, affecting gene expression, while localization to the mitochondria can impact cellular energy metabolism .
Propiedades
IUPAC Name |
ethyl 3,5-dichloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQGEKJJKUWWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)


![6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1430271.png)





![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)


![1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1430287.png)

